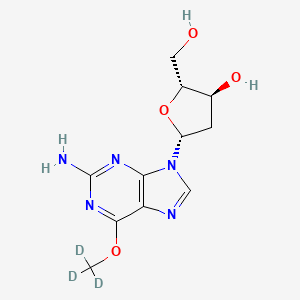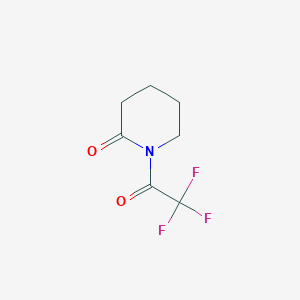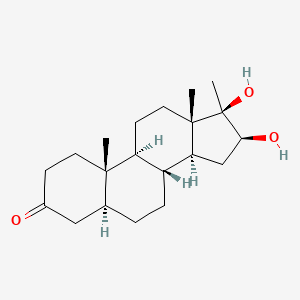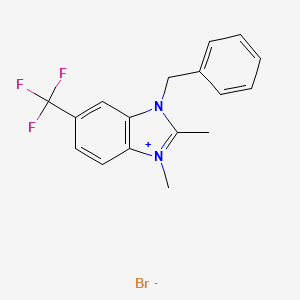
(Z)-2-fluoro-1-phenylethenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-fluoro-1-phenylethenol: is an organic compound characterized by the presence of a fluorine atom and a hydroxyl group attached to a phenylethene backbone. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-fluoro-1-phenylethenol typically involves the use of fluorinated reagents and specific reaction conditions to ensure the correct stereochemistry. One common method includes the reaction of phenylacetylene with a fluorinating agent under controlled conditions to introduce the fluorine atom at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that utilize similar synthetic routes but are optimized for higher yields and cost-effectiveness. These processes often require precise control of temperature, pressure, and the use of catalysts to achieve the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (Z)-2-fluoro-1-phenylethenol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives.
Substitution: The fluorine atom in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoroacetophenone, while reduction could produce fluoroethanol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (Z)-2-fluoro-1-phenylethenol is used as a building block for the synthesis of more complex molecules. Its unique structural features make it valuable in the development of new materials and catalysts.
Biology: The compound’s biological activity is of interest in the study of enzyme interactions and metabolic pathways. It can serve as a probe to investigate the effects of fluorine substitution on biological systems.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit activity against various diseases, making it a candidate for drug development.
Industry: Industrially, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its reactivity and stability make it suitable for various applications, including the manufacture of agrochemicals and polymers.
Mecanismo De Acción
The mechanism by which (Z)-2-fluoro-1-phenylethenol exerts its effects involves interactions with specific molecular targets. The presence of the fluorine atom can influence the compound’s electronic properties, affecting its binding affinity and reactivity. The hydroxyl group may participate in hydrogen bonding, further modulating the compound’s activity. These interactions can impact various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
(E)-2-fluoro-1-phenylethenol: The E-isomer of the compound, differing in the spatial arrangement of the fluorine and hydroxyl groups.
2-fluoro-1-phenylethanol: A similar compound lacking the double bond, which affects its reactivity and properties.
2-chloro-1-phenylethenol: A related compound with a chlorine atom instead of fluorine, offering a comparison of halogen effects.
Uniqueness: The uniqueness of (Z)-2-fluoro-1-phenylethenol lies in its specific stereochemistry and the presence of the fluorine atom. These features confer distinct electronic and steric properties, influencing the compound’s reactivity and interactions. The Z-configuration can lead to different biological and chemical behaviors compared to its E-isomer and other analogs.
Propiedades
Fórmula molecular |
C8H7FO |
|---|---|
Peso molecular |
138.14 g/mol |
Nombre IUPAC |
(Z)-2-fluoro-1-phenylethenol |
InChI |
InChI=1S/C8H7FO/c9-6-8(10)7-4-2-1-3-5-7/h1-6,10H/b8-6- |
Clave InChI |
NVWUIKICRQMGHY-VURMDHGXSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C/F)/O |
SMILES canónico |
C1=CC=C(C=C1)C(=CF)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[Butyl(methyl)amino]-2-nitrobenzoic acid](/img/structure/B13411450.png)
![[(3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-[[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13411456.png)


![3-(2-aminoethyl)-1H-indol-6-ol;2-[carbamimidoyl(methyl)amino]acetic acid;sulfuric acid](/img/structure/B13411467.png)

![(1S,3R,5R,6S,8R,10R,11S,13R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B13411473.png)




![[(1R,2S,3S,4R,5R,6R,8S,9S,13S,14S,17R,18S)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B13411500.png)


